Anemarrhenasaponin I
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Overview
Description
Anemarrhenasaponin I is a steroidal saponin compound derived from the rhizomes of the plant Anemarrhena asphodeloides, commonly used in traditional Chinese medicine. This compound has garnered attention for its potential therapeutic properties, particularly in the treatment of various cancers, including ovarian cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anemarrhenasaponin I involves several steps, including the extraction of the rhizomes of Anemarrhena asphodeloides, followed by purification processes such as chromatography. Specific synthetic routes and reaction conditions are not widely documented, but the extraction typically involves the use of solvents like methanol and ethanol .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The rhizomes are harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using techniques like high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Anemarrhenasaponin I undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound to enhance its bioactivity and therapeutic potential .
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of acidic or basic conditions to break down the glycosidic bonds.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Glycosylation: Enzymatic or chemical glycosylation methods are employed to attach sugar moieties to the compound.
Major Products: The major products formed from these reactions include various glycosides and aglycones, which have distinct biological activities .
Scientific Research Applications
Mechanism of Action
Anemarrhenasaponin I exerts its effects primarily by inhibiting the Sonic Hedgehog (SHH) signaling pathway, which is crucial for cell growth and differentiation. By targeting this pathway, this compound can suppress the proliferation and aggressiveness of cancer cells. Additionally, it affects other molecular targets such as GLI1 and matrix metalloproteinases (MMPs), further contributing to its anti-cancer properties .
Comparison with Similar Compounds
- Timosaponin AIII
- Timosaponin BII
- Timosaponin BIII
- Anemarsaponin B
Comparison: Anemarrhenasaponin I is unique in its dual-targeted inhibition of both 5-lipoxygenase and cyclooxygenase-2, which distinguishes it from other similar compounds. While Timosaponin AIII and Timosaponin BIII also exhibit anti-cancer properties, this compound’s specific inhibition of the SHH signaling pathway makes it particularly effective against ovarian cancer .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[[(1R,2S,3R,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O14/c1-17(2)8-13-39(48)18(3)25-33(53-39)29(44)26-21-7-6-19-14-20(9-11-37(19,4)22(21)10-12-38(25,26)5)49-36-34(31(46)28(43)24(16-41)51-36)52-35-32(47)30(45)27(42)23(15-40)50-35/h17-36,40-48H,6-16H2,1-5H3/t18-,19+,20-,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31-,32+,33+,34+,35-,36+,37-,38+,39?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTKLBZCLHHWHW-WPUQNTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H]([C@@H]([C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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